molecular formula C21H23FN2O2 B4631955 N-ethyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide

N-ethyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide

Cat. No. B4631955
M. Wt: 354.4 g/mol
InChI Key: XRBHGIBEKYXSIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide involves nucleophilic substitution reactions and can include fluorination processes. For example, the feasibility of nucleophilic displacement with [18F]fluoride to produce radiotracers for studying cannabinoid receptors has been demonstrated, indicating a method that could potentially be adapted for synthesizing this compound or related compounds (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and spectroscopic methods is crucial for understanding the geometric and electronic configuration of molecules like this compound. For instance, the crystal structure of related compounds has been determined, providing insight into the arrangement and conformation of atoms in the molecule (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound are likely to include interactions with other compounds under various conditions. The chemical properties such as reactivity, stability, and interaction with biological targets can be inferred from studies on similar molecules. For example, the synthesis and pharmacological evaluation of related piperidine derivatives provide valuable insights into their potential chemical behavior and interactions (Watanuki et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its characterization. These properties are determined through experimental studies and can significantly influence the compound's application in various fields. The structural determination through X-ray crystallography of similar compounds provides a basis for understanding these properties (Faizi et al., 2016).

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Thiazole-Aminopiperidine Hybrids as Tuberculosis Inhibitors A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The promising compound among these, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against tuberculosis with minimal cytotoxicity, highlighting its potential as a therapeutic agent against tuberculosis (V. U. Jeankumar et al., 2013).

Anticancer Applications

Hybrid Molecules with Anticancer Activity Research on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties demonstrated significant antimicrobial activity, with some compounds also showing potential anticancer properties. The study explores the use of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates in developing new therapeutics for cancer treatment, showcasing the diverse therapeutic potential of such compounds (Serap Başoğlu et al., 2013).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity A study on the synthesis of novel fluoro substituted benzo[b]pyran compounds revealed their significant anticancer activity against lung cancer. These findings suggest the therapeutic potential of fluoro substituted compounds in treating lung cancer, underscoring the importance of such chemical modifications in enhancing anticancer efficacy (A. G. Hammam et al., 2005).

Neurological Disease Research

Radiosynthesis for NR2B-selective NMDA Receptor Antagonists N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, a NR2B selective NMDA receptor antagonist, was labeled with carbon-11 for in vivo imaging of the NR2B NMDA receptor system via positron emission tomography (PET). This research aids in understanding the serotonergic neurotransmission, demonstrating the application of such compounds in neurological research and potential therapeutic use in neurological disorders (R. Labas et al., 2009).

properties

IUPAC Name

N-ethyl-1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-2-24(17-8-4-3-5-9-17)20(25)16-12-14-23(15-13-16)21(26)18-10-6-7-11-19(18)22/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBHGIBEKYXSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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